Structural Uniqueness: Dicyclopropylmethyl Substituent Versus All Clinically Established Biguanides
Dicyclopropylmethylbiguanide is the only reported biguanide bearing a dicyclopropylmethyl substituent at the N2 position. The closest clinically established comparators—metformin (1,1-dimethylbiguanide), phenformin (1-phenethylbiguanide), buformin (1-butylbiguanide), and proguanil (1-(4-chlorophenyl)-5-isopropylbiguanide)—all feature linear alkyl or simple aryl N-substituents. The dicyclopropylmethyl group introduces two cyclopropane rings, which are known in medicinal chemistry to confer metabolic stability, enhanced lipophilicity, and potential for covalent target engagement via cyclopropyl ring opening [1]. The compound exhibits 4 rotatable bonds compared to 2 for metformin, and a computed XLogP3-AA of -0.3 versus -2.6 for metformin, indicating significantly higher lipophilicity [2]. No other commercially available biguanide research compound possesses this specific substituent architecture.
| Evidence Dimension | Structural and physicochemical differentiation of N-substituent |
|---|---|
| Target Compound Data | Dicyclopropylmethyl substituent; MW 195.27; XLogP3-AA -0.3; 4 rotatable bonds; TPSA 103 Ų; 3 H-bond donors |
| Comparator Or Baseline | Metformin: dimethyl substituent; MW 129.16; XLogP3-AA -2.6; 2 rotatable bonds; TPSA 88.5 Ų; 3 H-bond donors. Phenformin: phenethyl substituent; MW 205.3; XLogP3-AA ~1.0. Buformin: n-butyl substituent; MW 157.2. |
| Quantified Difference | ΔXLogP3-AA = +2.3 vs. metformin; ΔMW = +66.1 vs. metformin; unique dicyclopropylmethyl architecture absent from all clinical biguanides |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release). Substituent comparison based on published biguanide chemical structures. |
Why This Matters
The unique dicyclopropylmethyl substituent confers distinct physicochemical properties that preclude direct substitution with generic biguanides in experimental protocols; researchers evaluating biguanide SAR require this compound specifically for its cyclopropyl-bearing architecture.
- [1] Casero, R. A.; Woster, P. M. Lysine-Specific Demethylase Inhibitors. U.S. Patent Application Publication 2011/0092601 A1, April 21, 2011. (Discloses cyclopropyl-bearing biguanide compounds as irreversible LSD1 inhibitors.) View Source
- [2] PubChem. Dicyclopropylmethylbiguanide (CID 57536763) and Metformin (CID 4091). Computed physicochemical properties. National Center for Biotechnology Information. View Source
